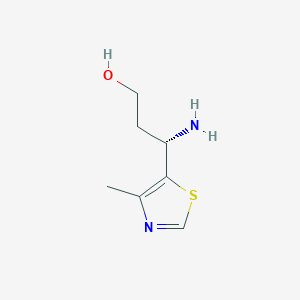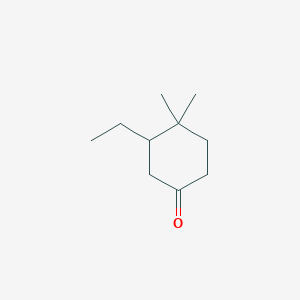![molecular formula C20H17ClO B13074029 1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol](/img/structure/B13074029.png)
1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol is an organic compound characterized by a complex aromatic structure. This compound features a central ethanol group attached to a triphenyl system, with one of the phenyl rings substituted by a chlorine atom. The presence of multiple aromatic rings and a hydroxyl group makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol typically involves the following steps:
Grignard Reaction: The initial step often involves the formation of a Grignard reagent from 4-chlorobromobenzene and magnesium in anhydrous ether.
Coupling Reaction: The Grignard reagent is then reacted with benzophenone to form the desired triphenyl structure.
Reduction: The final step involves the reduction of the carbonyl group in the intermediate product to form the ethanol group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Formation of 1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanone.
Reduction: Formation of 1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethane.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of aromatic compounds.
Medicine: Investigated for potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aromatic rings and hydroxyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity. Pathways involved may include modulation of enzyme activity and disruption of microbial cell membranes.
Comparación Con Compuestos Similares
1-[4-[4-(4-bromophenyl)phenyl]phenyl]ethanol: Similar structure but with a bromine atom instead of chlorine.
1-[4-[4-(4-fluorophenyl)phenyl]phenyl]ethanol: Fluorine substitution.
1-[4-[4-(4-methylphenyl)phenyl]phenyl]ethanol: Methyl substitution.
Uniqueness: 1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions compared to its analogs. The chlorine atom can participate in halogen bonding, adding another layer of complexity to its chemical behavior.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C20H17ClO |
|---|---|
Peso molecular |
308.8 g/mol |
Nombre IUPAC |
1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol |
InChI |
InChI=1S/C20H17ClO/c1-14(22)15-2-4-16(5-3-15)17-6-8-18(9-7-17)19-10-12-20(21)13-11-19/h2-14,22H,1H3 |
Clave InChI |
LIIBUHWXWQHHMQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


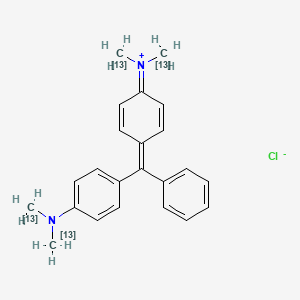
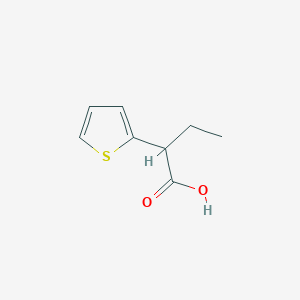
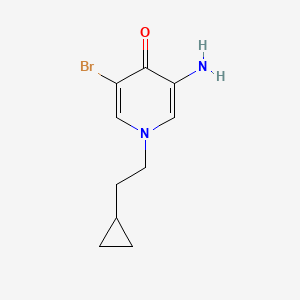
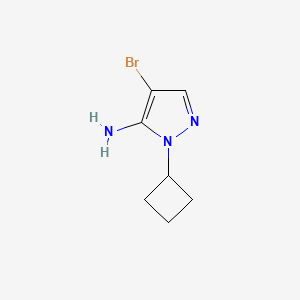
![3,5,7-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073964.png)
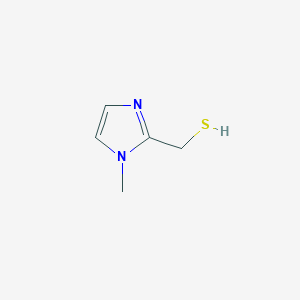
![4-Bromo-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13073973.png)
![2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B13073980.png)
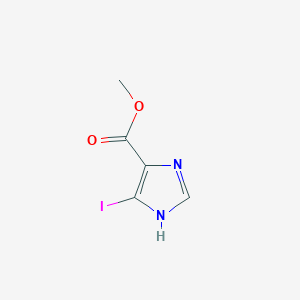
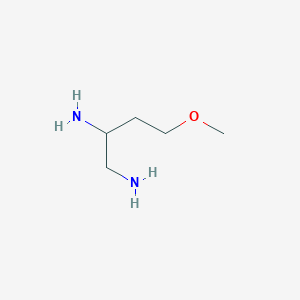
![(3E)-2-(Morpholin-4-YL)-3-[(4-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde](/img/structure/B13074000.png)

